5-Bromo-2,3-dihydroxybenzaldehyde

概要

説明

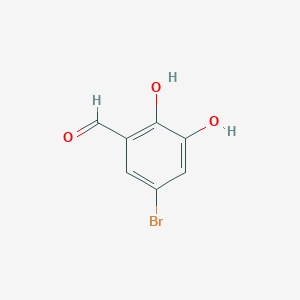

5-Bromo-2,3-dihydroxybenzaldehyde: is an aromatic aldehyde with the molecular formula C₇H₅BrO₃ It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and hydroxyl groups at the 2- and 3-positions

準備方法

Synthetic Routes and Reaction Conditions:

Formylation of Dialkoxybenzenes: One common method involves the formylation of dialkoxybenzenes with hexamethylenetetramine (HMTA) or the alkylation of dihydroxybenzaldehydes with alkyl bromides or iodides.

Lithiation and Formylation: Another method involves direct lithiation and subsequent formylation with dimethylformamide (DMF).

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Electrophilic Aromatic Substitution: 5-Bromo-2,3-dihydroxybenzaldehyde can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom and hydroxyl groups on the benzene ring.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, where the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Major Products:

Oxidation: The major product of oxidation is 5-bromo-2,3-dihydroxybenzoic acid.

Reduction: The major product of reduction is 5-bromo-2,3-dihydroxybenzyl alcohol.

科学的研究の応用

Pharmacological Applications

1.1 Anti-inflammatory Properties

BDB has demonstrated significant anti-inflammatory effects. Studies have shown that it can suppress inflammatory signaling pathways, particularly in skin cells. For instance, BDB treatment has been associated with reduced levels of pro-inflammatory cytokines and markers in keratinocytes stimulated by TNF-α and IFN-γ. This suggests its potential use in treating inflammatory skin conditions such as atopic dermatitis and psoriasis .

1.2 Hair Growth Stimulation

Research indicates that BDB promotes hair growth by activating the Wnt/β-catenin signaling pathway in dermal papilla cells (DPCs). In vitro studies have shown that BDB enhances the proliferation of DPCs and increases hair fiber length in cultured vibrissa follicles. These findings support its potential application in hair loss treatments .

1.3 Antioxidant Activity

BDB exhibits antioxidant properties by reducing oxidative stress markers in skin cells. It has been reported to decrease reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes, thereby protecting against skin aging and damage caused by UV radiation .

Dermatological Applications

2.1 Skin Barrier Protection

BDB has been found to enhance skin barrier integrity by modulating the expression of proteins crucial for maintaining barrier function, such as filaggrin and involucrin. It also promotes the synthesis of hyaluronic acid, which is vital for skin hydration . This makes it a promising candidate for formulations aimed at improving skin moisture retention and overall barrier function.

2.2 Photoprotection

The compound has shown protective effects against UV-induced damage in skin cells. By inhibiting matrix metalloproteinases (MMPs) involved in extracellular matrix degradation, BDB can potentially mitigate photoaging effects such as wrinkle formation and loss of elasticity .

Organic Synthesis Applications

BDB serves as an important intermediate in organic synthesis. Its brominated structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules in pharmaceutical chemistry .

Case Studies and Research Findings

作用機序

Molecular Targets and Pathways:

Wnt/β-Catenin Pathway: 5-Bromo-2,3-dihydroxybenzaldehyde activates the Wnt/β-catenin pathway through the phosphorylation of GSK3β and β-catenin, leading to increased cell proliferation.

Autophagy Pathway: The compound increases the levels of autophagic vacuoles and autophagy regulatory proteins, such as Atg7, Atg5, Atg16L, and LC3B.

TGF-β Pathway Inhibition: It inhibits the TGF-β pathway by preventing the phosphorylation of Smad2, which promotes the transition to the catagen phase in hair follicles.

類似化合物との比較

生物活性

5-Bromo-2,3-dihydroxybenzaldehyde (BDB) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the molecular formula . It is a brominated derivative of dihydroxybenzaldehyde, known for its varied biological activities.

1. Antioxidant Activity

BDB exhibits significant antioxidant properties. Research indicates that it can enhance the levels of reduced glutathione in human keratinocytes via the Nrf2-mediated pathway. This mechanism involves the induction of glutathione-synthesizing enzymes, which protect cells from oxidative stress caused by UV radiation .

2. Anti-inflammatory Effects

Studies have shown that BDB can mitigate inflammation in various models. For instance, it has been observed to inhibit mast cell activation and reduce allergic responses in animal models . The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in inflammatory diseases.

3. Hair Growth Promotion

Recent investigations have highlighted BDB's role in promoting hair growth. In vitro studies using rat dermal papilla cells demonstrated that BDB activates the Wnt/β-catenin signaling pathway and stimulates autophagy, both crucial for hair follicle development and cycling. Additionally, it inhibits the TGF-β pathway, which is associated with hair loss .

The biological effects of BDB are mediated through several pathways:

- Nrf2 Activation : BDB enhances the expression of antioxidant enzymes by activating Nrf2, a transcription factor that regulates the expression of antioxidant proteins .

- Wnt/β-Catenin Pathway : This pathway is crucial for hair follicle development. BDB treatment increases the phosphorylation of GSK3β and β-catenin, promoting hair growth .

- Autophagy Induction : BDB stimulates autophagy in dermal papilla cells, which is essential for cellular homeostasis and regeneration .

Research Findings and Case Studies

Safety and Toxicology

While BDB shows promising biological activities, safety assessments are crucial. According to PubChem, it poses risks such as skin irritation and acute toxicity if ingested . Thus, further studies are needed to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Bromo-2,3-dihydroxybenzaldehyde, and how can purity be optimized?

- Answer: The compound is typically synthesized via bromination of 2,3-dihydroxybenzaldehyde using reagents like N-bromosuccinimide (NBS) in acetic acid or HBr/H₂O₂. Regioselectivity must be controlled to avoid over-bromination or side products. Purification involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity can be confirmed via HPLC (C18 column, UV detection at 254 nm) and melting point analysis .

Q. What analytical techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding of aromatic protons).

- Mass Spectrometry: High-resolution ESI-MS for molecular ion validation (expected m/z: ~217 Da for C₇H₅BrO₃).

- X-ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl groups).

Q. How does this compound compare to structurally similar brominated benzaldehydes in reactivity?

- Answer: The ortho-dihydroxy motif enhances chelation potential for metal coordination, distinguishing it from mono-hydroxy analogs like 5-Bromo-2-hydroxybenzaldehyde. Comparative studies using cyclic voltammetry reveal lower oxidation potentials due to electron-donating hydroxyl groups, influencing antioxidant behavior .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity challenges in brominating dihydroxybenzaldehyde derivatives?

- Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian09) assess charge distribution and Fukui indices to identify electron-rich aromatic positions. For 2,3-dihydroxybenzaldehyde, bromination favors the para position to the aldehyde group (C5), but steric hindrance from adjacent hydroxyls may require kinetic control (low-temperature reactions) to minimize side products .

Q. What role does this compound play in coordination chemistry, and how does it influence catalytic activity?

- Answer: The compound acts as a tridentate ligand, binding metals (e.g., Cu²⁺, Fe³⁺) via the aldehyde oxygen and two hydroxyl groups. Complexes exhibit enhanced catalytic efficiency in oxidation reactions (e.g., catecholase activity) compared to non-brominated analogs, as bromine's electron-withdrawing effect stabilizes intermediate radicals .

Q. How can contradictory data on antioxidant efficacy be resolved in studies involving this compound?

- Answer: Discrepancies often arise from assay choice (e.g., DPPH vs. FRAP) and solvent polarity effects. Standardize protocols by:

- Using multiple assays to cross-validate results.

- Controlling solvent systems (e.g., aqueous vs. ethanolic) to account for solubility-driven activity differences.

- Referencing ESR spectroscopy to directly quantify free radical scavenging kinetics .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Answer: Store under inert atmosphere (argon) at −20°C in amber vials to prevent photooxidation. Add stabilizers like BHT (0.1% w/v) in ethanol solutions. Monitor degradation via periodic HPLC analysis tracking aldehyde oxidation to carboxylic acid derivatives .

Q. Methodological Considerations

- Synthesis Optimization: Use microwave-assisted synthesis to reduce reaction times and improve bromination yields .

- Structural Validation: Pair XRD with Hirshfeld surface analysis to map hydrogen-bonding networks influencing crystallinity .

- Biological Assays: For cytotoxicity studies, compare IC₅₀ values against positive controls (e.g., ascorbic acid) in cell lines with varying oxidative stress sensitivity .

特性

IUPAC Name |

5-bromo-2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBBGBTZFXYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595134 | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52924-55-7 | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52924-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。